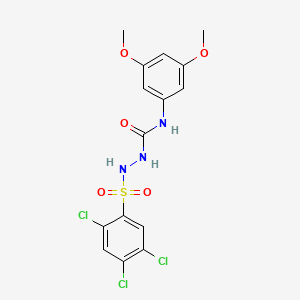

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide

Description

This compound is a sulfonyl semicarbazide derivative featuring a 3,5-dimethoxyphenyl group and a 2,4,5-trichlorophenylsulfonyl moiety. Semicarbazides are known for diverse applications, including pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals, owing to their ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl3N3O5S/c1-25-9-3-8(4-10(5-9)26-2)19-15(22)20-21-27(23,24)14-7-12(17)11(16)6-13(14)18/h3-7,21H,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFICCAMGAJHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 3,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.

Semicarbazide Formation: The final step involves the reaction of the sulfonylated intermediate with semicarbazide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Key Structural Analog: BG38137 (4-(3,4-Dichlorophenyl)-1-((2,4,5-Trichlorophenyl)sulfonyl)semicarbazide)

The closest structural analog, BG38137 (CAS: 706772-78-3), shares the 2,4,5-trichlorophenylsulfonyl group but differs in the aromatic substituent (3,4-dichlorophenyl vs. 3,5-dimethoxyphenyl) . A detailed comparison is provided below:

Substituent Effects on Properties

- Methoxy vs. In contrast, BG38137’s chloro substituents improve lipophilicity, favoring passive diffusion across membranes .

- Thermal Stability : Sulfonyl semicarbazides are generally thermally stable, but electron-withdrawing groups (e.g., Cl in BG38137) may slightly enhance stability compared to electron-donating groups (methoxy in the target compound).

Broader Context: Comparison with Non-Semicarbazide Compounds

While the evidence includes nitroimidazole derivatives (e.g., 1-methyl-4,5-dinitroimidazole), these compounds differ fundamentally in structure and application. In contrast, sulfonyl semicarbazides are typically explored for biomedical applications due to their modular functionalization.

Biological Activity

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a synthetic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H14Cl3N3O5S

- Molar Mass : 454.72 g/mol

- CAS Number : 1022352-91-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the trichlorophenyl group is associated with enhanced antibacterial activity against various pathogens. -

Anticancer Properties :

Research indicates that semicarbazides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines have been explored in vitro. -

Enzyme Inhibition :

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that similar sulfonamide derivatives can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes like DHFR.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antimicrobial activity of similar compounds against Escherichia coli and Staphylococcus aureus, showing promising results that suggest potential for further development as an antibacterial agent. -

Anticancer Activity :

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers. -

Enzyme Interaction :

Research focused on the inhibition of DHFR revealed that the compound could effectively compete with PABA for binding sites, confirming its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.